Me-Tz-PEG3-NH2
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Me-Tz-PEG3-NH2 typically involves the following steps:
Formation of the PEG3 Linker: The PEG3 linker is synthesized by polymerizing ethylene oxide or by linking three ethylene glycol units together.
Attachment of the Tetrazine Group: The tetrazine group is introduced through a reaction with a suitable tetrazine derivative.
Introduction of the Amine Group: The terminal amine group is added by reacting the PEG3-tetrazine intermediate with an amine-containing reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Polymerization: Large-scale polymerization of ethylene oxide to form the PEG3 linker.
Batch Reactions: Batch reactions to introduce the tetrazine and amine groups.
Purification: Purification steps such as crystallization, distillation, or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Me-Tz-PEG3-NH2 primarily undergoes the following types of reactions:
Inverse Electron Demand Diels-Alder (iEDDA) Reactions: This reaction occurs between the tetrazine group and TCO groups, forming a stable covalent bond.
Substitution Reactions: The terminal amine group can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
iEDDA Reactions: Commonly performed in aqueous solutions at room temperature without the need for catalysts.
Substitution Reactions: Typically carried out in organic solvents such as dichloromethane or dimethylformamide, often in the presence of a base like triethylamine.
Major Products Formed
Scientific Research Applications
Me-Tz-PEG3-NH2 has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of Me-Tz-PEG3-NH2 involves its tetrazine group, which undergoes iEDDA reactions with TCO groups. This reaction is highly specific and occurs rapidly, making it ideal for bioconjugation applications. The PEG3 spacer enhances the solubility and biocompatibility of the compound, while the terminal amine group allows for further functionalization .
Comparison with Similar Compounds
Similar Compounds
Azido-PEG3-Amine (N3-PEG3-NH2): Contains an azide group instead of a tetrazine group.
PEG NHS Ester: Contains an NHS ester group for amine-reactive bioconjugation.
Uniqueness
Me-Tz-PEG3-NH2 is unique due to its tetrazine group, which allows for rapid and specific iEDDA reactions. This makes it particularly useful in applications requiring high specificity and fast reaction kinetics, such as in vivo imaging and targeted drug delivery .
Properties
IUPAC Name |
N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]-4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N6O4/c1-16-23-25-19(26-24-16)17-4-6-18(7-5-17)20(27)22-9-3-11-29-13-15-30-14-12-28-10-2-8-21/h4-7H,2-3,8-15,21H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWBLGKQXRRENV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)C(=O)NCCCOCCOCCOCCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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